molecular formula C13H19F2N5 B11744146 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11744146
M. Wt: 283.32 g/mol
InChI Key: ZWMLSIRRYUUQEY-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the difluoromethyl and 2-methylpropyl groups through nucleophilic substitution or addition reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The functional groups on the pyrazole rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyrazole rings.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(ethyl)-1H-pyrazol-4-yl]methyl})amine

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both difluoromethyl and 2-methylpropyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-10(2)8-19-9-11(6-18-19)5-16-7-12-3-4-17-20(12)13(14)15/h3-4,6,9-10,13,16H,5,7-8H2,1-2H3

InChI Key

ZWMLSIRRYUUQEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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